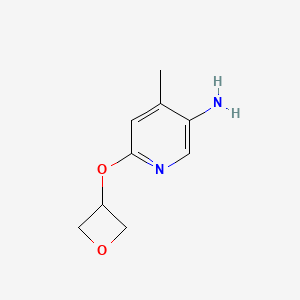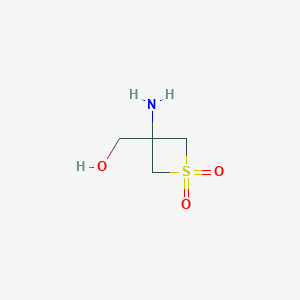
(3-Amino-1,1-dioxo-thietan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
(3-Amino-1,1-dioxo-thietan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3-Amino-1,1-dioxo-thietan-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in biochemical studies to understand the interactions and functions of different biomolecules.
Medicine: It is used in medicinal chemistry research to develop new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
(3-Amino-1,1-dioxo-thietan-3-yl)methanol can be compared with similar compounds such as:
Methyl 2-(3-amino-1,1-dioxo-thietan-3-yl)acetate hydrochloride: This compound has a similar thietan-3-yl structure but differs in its functional groups and molecular weight.
Other thietan-3-yl derivatives: These compounds share the thietan-3-yl core structure but have different substituents, leading to variations in their chemical and physical properties.
Eigenschaften
Molekularformel |
C4H9NO3S |
|---|---|
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
(3-amino-1,1-dioxothietan-3-yl)methanol |
InChI |
InChI=1S/C4H9NO3S/c5-4(1-6)2-9(7,8)3-4/h6H,1-3,5H2 |
InChI-Schlüssel |
ZPOJHSSFYGVAJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
![7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069778.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13069780.png)
![4-((2,6-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13069785.png)
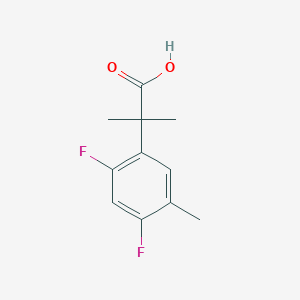
![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)
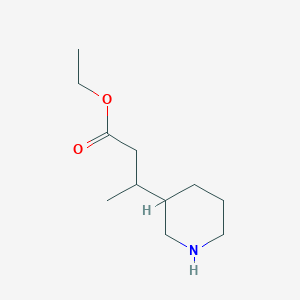


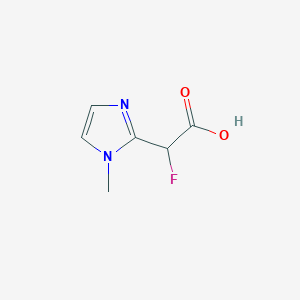
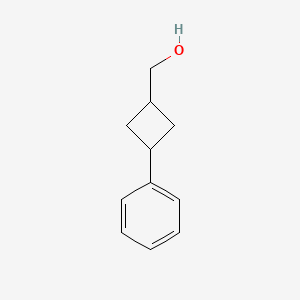
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)

